7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline

Descripción

Molecular Architecture and Stereochemical Considerations

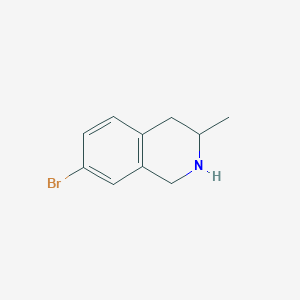

The molecular architecture of 7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is fundamentally characterized by a bicyclic framework consisting of a fused benzene ring and a saturated nitrogen-containing six-membered ring. The compound's structure can be represented by the SMILES notation CC1CC2=C(CN1)C=C(C=C2)Br, which illustrates the spatial arrangement of the bromine substituent at the 7-position and the methyl group at the 3-position. This substitution pattern creates a chiral center at the 3-position, leading to the existence of enantiomeric forms that exhibit distinct three-dimensional orientations.

The stereochemical configuration at the 3-position is particularly significant, as research has demonstrated that the (S)-enantiomer exhibits markedly different biological properties compared to its (R)-counterpart. Crystallographic studies have revealed that the preferred conformation of 3-substituted tetrahydroisoquinolines adopts a half-chair configuration in which the 3-substituent occupies an equatorial position while the nitrogen lone pair assumes an axial orientation. The axially chiral conformation of the tetrahydroisoquinolinium cation has been characterized by specific torsion angles, with C4—C3—N2—C1 torsion angles typically measuring approximately -65.8 degrees, indicating a left-handed helical arrangement.

The electronic influence of the bromine atom at the 7-position significantly affects the overall molecular geometry and electron distribution throughout the aromatic system. The bromine substituent, being an electron-withdrawing group through inductive effects while simultaneously exhibiting electron-donating resonance effects, creates a complex electronic environment that influences both the planarity of the aromatic ring and the puckering of the saturated ring portion. The InChI representation InChI=1S/C10H12BrN/c1-7-4-8-2-3-10(11)5-9(8)6-12-7/h2-3,5,7,12H,4,6H2,1H3 provides detailed connectivity information that confirms the specific positioning of all substituents within the molecular framework.

Comparative Analysis with Tetrahydroisoquinoline Core Structural Analogs

The structural characteristics of this compound can be comprehensively understood through systematic comparison with related tetrahydroisoquinoline derivatives that share similar substitution patterns or functional group arrangements. A particularly informative comparison involves the examination of positional isomers and halogen variants that illuminate the structure-property relationships within this chemical class.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | CAS Number |

|---|---|---|---|---|

| This compound | C₁₀H₁₂BrN | 226.11 | Bromine at 7-position, methyl at 3-position | 848185-12-6 |

| 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | C₁₀H₁₂BrN | 226.11 | Bromine at 6-position, methyl at 3-position | - |

| 7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline | C₁₀H₁₂BrN | 226.11 | Bromine at 7-position, methyl at 2-position | 258515-54-7 |

| 3-Methyl-1,2,3,4-tetrahydroisoquinoline | C₁₀H₁₃N | 147.22 | No halogen substitution | 15547-43-0 |

| 7-Bromo-1,2,3,4-tetrahydroisoquinoline | C₉H₁₀BrN | 212.09 | Bromine at 7-position, no methyl | 17680-55-6 |

The comparison with 7-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline reveals crucial insights into the impact of methyl group positioning on molecular properties. While both compounds share the same molecular formula and molecular weight of 226.11 g/mol, the migration of the methyl group from the 3-position to the 2-position fundamentally alters the stereochemical profile and eliminates the chiral center that characterizes the 3-methyl variant. The 2-methyl derivative exhibits different hydrogen bonding capabilities and conformational preferences due to the direct attachment of the methyl group to the nitrogen atom.

The unsubstituted parent compound, 3-methyl-1,2,3,4-tetrahydroisoquinoline, with molecular formula C₁₀H₁₃N and molecular weight 147.22 g/mol, provides a baseline for understanding the electronic and steric effects introduced by bromine substitution. The absence of the bromine atom results in significantly different electronic properties, with the parent compound exhibiting higher electron density in the aromatic ring and altered reactivity patterns. Crystallographic studies of related methyl-substituted tetrahydroisoquinolines have demonstrated that these compounds frequently co-crystallize with water molecules, forming extensive hydrogen-bonded networks that influence their solid-state properties.

The 7-bromo-3-fluoromethyl-1,2,3,4-tetrahydroisoquinoline derivative, with molecular formula C₁₀H₁₁BrFN and molecular weight 244.10 g/mol, represents an interesting fluorinated analog that illustrates the impact of replacing the simple methyl group with a fluoromethyl functionality. This substitution introduces additional electronegativity and potential for different intermolecular interactions while maintaining the same substitution pattern on the aromatic ring.

Crystallographic Characterization and Solid-State Packing Behavior

The crystallographic properties of this compound and its related derivatives provide essential insights into the solid-state organization and intermolecular interactions that govern their physical properties and stability. While specific crystallographic data for the free base form of this compound remains limited in the available literature, comprehensive studies of closely related tetrahydroisoquinoline derivatives illuminate the expected packing behaviors and hydrogen bonding patterns.

Crystal structure analysis of tetrahydroisoquinoline derivatives consistently reveals the formation of complex hydrogen-bonded networks that significantly influence their solid-state properties. The 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate structure demonstrates orthorhombic symmetry with space group P2₁2₁2₁, showcasing intricate diperiodic hydrogen bond networks formed between hydrogen tartrate anions and solvent water molecules. These networks extend parallel to the (001) crystallographic plane and are interconnected through extensive O—H···O hydrogen bonding interactions.

The tetrahydroisoquinolinium cations in these crystal structures are characteristically tethered to anionic hydrogen-bonded layers through N—H···O hydrogen bonds, creating a three-dimensional supramolecular architecture. The crystal packing in the third dimension is typically achieved through van der Waals contacts between the hydrocarbon portions of the tetrahydroisoquinolinium cations, resulting in the formation of distinct hydrophobic and hydrophilic regions within the crystal structure. This segregation of polar and nonpolar regions is a recurring theme in tetrahydroisoquinoline crystal structures and likely applies to the 7-bromo-3-methyl derivative as well.

| Crystallographic Parameter | 2-Methyl-1,2,3,4-tetrahydroisoquinoline Trihydrate | 1,2,3,4-Tetrahydroisoquinolin-2-ium Hydrogen Tartrate |

|---|---|---|

| Molecular Formula | C₁₀H₁₃N·3H₂O | C₉H₁₂N⁺·C₄H₅O₆⁻·H₂O |

| Crystal System | - | Orthorhombic |

| Space Group | - | P2₁2₁2₁ |

| Temperature (K) | - | 115 |

| Hydrogen Bonding | Extensive O—H···O networks | O—H···O and N—H···O networks |

The 2-methyl-1,2,3,4-tetrahydroisoquinoline trihydrate structure provides particularly relevant insights into the hydration behavior of methylated tetrahydroisoquinoline derivatives. This compound co-crystallizes with three water molecules in the asymmetric unit, leading to the formation of extensive hydrogen bonding networks in the crystal lattice. The presence of multiple water molecules suggests that tetrahydroisoquinoline derivatives possess significant capacity for hydrogen bonding interactions, which would be expected to influence the crystallization behavior of the 7-bromo-3-methyl derivative as well.

The influence of halogen substitution on crystal packing has been extensively studied in related systems, with bromine atoms typically participating in halogen bonding interactions that can direct crystal assembly. The large size and polarizability of bromine atoms create opportunities for C—Br···π interactions and Br···Br contacts that can influence the overall crystal architecture. Research on halogenated tetrahydroisoquinoline derivatives has shown that the presence of bromine substituents often leads to increased crystal density and altered thermal properties compared to their non-halogenated analogs.

Propiedades

IUPAC Name |

7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-7-4-8-2-3-10(11)5-9(8)6-12-7/h2-3,5,7,12H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFNCPGXJWHJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CN1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20658764 | |

| Record name | 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848185-12-6 | |

| Record name | 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Bromination of 3-Methyl-1,2,3,4-tetrahydroisoquinoline

The most straightforward synthetic route to 7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline involves the bromination of 3-methyl-1,2,3,4-tetrahydroisoquinoline at the 7-position of the aromatic ring.

- Reagents and Conditions:

- Bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent

- Solvents such as acetic acid, chloroform, or carbon tetrachloride

- Reaction temperature: room temperature to slightly elevated (0–25°C) to control regioselectivity and avoid overbromination

- Mechanism: Electrophilic aromatic substitution preferentially occurs at the 7-position due to electronic and steric factors influenced by the methyl group at position 3 and the nitrogen atom in the ring.

- Purification: Recrystallization or chromatographic methods (e.g., silica gel column chromatography with hexane/ethyl acetate gradient) are employed to isolate the product with high purity (>95%).

This method is widely used both in laboratory and industrial settings, with industrial scale-up often employing continuous flow reactors for better control and yield optimization.

Multi-step Synthesis via Nitro and Amino Intermediates (Sandmeyer Reaction Route)

An alternative, more elaborate synthetic pathway involves the transformation of 3-alkyl-7-nitro-1,2,3,4-tetrahydroisoquinoline derivatives into the corresponding 7-bromo compounds via a Sandmeyer reaction.

-

- Nitration: 3-methyl-1,2,3,4-tetrahydroisoquinoline derivatives are nitrated using sulfuric acid and potassium nitrate to introduce a nitro group at the 7-position.

- Reduction: The nitro group is reduced to an amine using borane-tetrahydrofuran complex (BH₃·THF).

- Sandmeyer Reaction: The amino group is converted to a diazonium salt, which is then replaced by bromine using copper(I) bromide (CuBr), yielding the 7-bromo derivative.

- Final Reduction: If necessary, further reduction steps are performed to obtain the tetrahydroisoquinoline scaffold with the desired substituents.

Advantages: This route allows for greater functional group tolerance and regioselective introduction of bromine at the 7-position.

- Yield: Typically moderate to good yields (30–70%) depending on reaction conditions and substrate purity.

This method is well-documented in literature for preparing various 7-substituted tetrahydroisoquinoline derivatives and can be adapted for 3-methyl substitution.

Reductive Cyclization from N-Aryl Precursors

A novel synthetic approach involves the construction of the tetrahydroisoquinoline ring system with bromine substitution already present on the aromatic ring precursor.

-

- Formation of N-aryl 2-bromobenzylamines via condensation of ortho-brominated aromatic aldehydes and primary amines.

- Introduction of the C-3/C-4 unit of tetrahydroisoquinoline through Suzuki coupling with 2-ethoxyvinyl pinacolboronate.

- Intramolecular reductive amination using triethylsilane and trifluoroacetic acid (TFA) to cyclize and form the tetrahydroisoquinoline core.

-

- Pd-catalyzed Suzuki coupling under mild conditions

- Reductive amination at room temperature or 0°C in dry dichloromethane (DCM)

- Yields: Variable, typically 24–70% over two steps depending on substitution patterns.

While this method is more complex, it allows for precise control over substitution patterns and can be adapted to introduce methyl groups at position 3 prior to cyclization.

Industrial Scale Considerations

- Continuous Flow Reactors: Used to enhance reaction control, safety, and scalability during bromination steps.

- Automated Systems: Precise control of reagent addition, temperature, and reaction time improves yield and purity.

- Purification: Combination of recrystallization and chromatographic techniques to achieve >95% purity suitable for pharmaceutical and research applications.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Direct Bromination | Br₂ or NBS, AcOH or CHCl₃, 0–25°C | Simple, direct, scalable | 60–85 | Requires careful control to avoid overbromination |

| Nitro Reduction & Sandmeyer | H₂SO₄/KNO₃ nitration, BH₃·THF reduction, CuBr | Regioselective, functional group tolerant | 30–70 | Multi-step, suitable for complex derivatives |

| Reductive Cyclization (Suzuki) | Pd catalyst, 2-ethoxyvinyl pinacolboronate, Et₃SiH/TFA | Precise substitution control | 24–70 | More complex, adaptable for diverse substitutions |

| Industrial Continuous Flow | Automated bromination with flow reactors | High efficiency, reproducibility | >85 | Preferred for large-scale production |

Detailed Research Findings and Notes

- Reaction Temperature Impact: Bromination at lower temperatures (0–5°C) enhances regioselectivity and reduces side reactions, while higher temperatures may cause di-bromination or ring bromination at undesired positions.

- Stoichiometry Control: Using stoichiometric or slight excess amounts of brominating agents is critical to avoid polybrominated byproducts.

- Solvent Effects: Polar solvents like acetic acid can facilitate electrophilic substitution, while non-polar solvents such as chloroform provide better control over reaction rates.

- Purification Techniques: Silica gel chromatography with hexane/ethyl acetate gradients is standard for isolating pure this compound, with recrystallization used for further purification.

- Alternative Brominating Agents: N-bromosuccinimide (NBS) is preferred in some protocols for milder and more selective bromination compared to elemental bromine.

- Scale-Up Challenges: Industrial production requires optimization of mixing, temperature control, and reagent feeding to maintain product consistency and minimize hazardous bromine handling.

Análisis De Reacciones Químicas

Types of Reactions: 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the compound can lead to the formation of dihydroisoquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, solvents (ether, tetrahydrofuran).

Major Products Formed:

Substitution: Various substituted isoquinoline derivatives.

Oxidation: Quinoline derivatives.

Reduction: Dihydroisoquinoline derivatives.

Aplicaciones Científicas De Investigación

Chemistry: 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is used as an intermediate in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of tetrahydroisoquinoline derivatives in biological systems .

Medicine: Its structure can be modified to create analogs with improved pharmacological properties, such as enhanced potency or reduced toxicity .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable building block for various industrial processes .

Mecanismo De Acción

The mechanism of action of 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets in biological systems. The bromine atom and the methyl group play crucial roles in determining the compound’s binding affinity and specificity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects .

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It may bind to receptors, altering signal transduction pathways and cellular responses.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

(a) 7-Bromo-1,2,3,4-tetrahydroisoquinoline (CAS 17680-55-6)

- Key Difference : Lacks the methyl group at position 3.

- Impact: Molecular Weight: 212.09 g/mol (vs. 244.57 g/mol for the methylated analog) . Synthetic Utility: Used as a precursor for further functionalization, whereas the methylated derivative may exhibit enhanced stability in certain reactions .

(b) 5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1356111-42-6)

- Key Difference : Bromine at position 5 and trifluoromethyl (-CF₃) at position 6.

- Impact :

- Electron Effects : The -CF₃ group is strongly electron-withdrawing, altering the electronic environment of the aromatic ring compared to the methyl group in the target compound. This increases reactivity in electrophilic substitution reactions .

- Applications : Likely used in fluorinated drug analogs due to the metabolic stability imparted by -CF₃ .

(c) 7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1270045-85-6)

Salt Forms and Physicochemical Properties

- Hydrochloride vs. Hydrobromide : Hydrobromide salts often exhibit higher crystallinity but lower aqueous solubility compared to hydrochlorides. This impacts formulation choices in drug development .

(a) NMR Spectral Shifts

- Target Compound : The bromine at position 7 causes deshielding in the aromatic region (δ ~7.5–8.0 ppm for adjacent protons), while the methyl group at position 3 appears as a singlet or triplet (δ ~1.2–1.5 ppm) in $^1$H NMR .

- Analog (Ethyl 7-Chloro-1-methylisoquinoline-3-carboxylate): Chlorine at position 7 results in a downfield shift (δ ~7.3–7.8 ppm), and the ester carbonyl appears at δ ~165–170 ppm in $^{13}$C NMR .

Actividad Biológica

7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline (7-Br-3-Me-THIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which is notable for its diverse biological activities and potential therapeutic applications. The unique structure of this compound, characterized by a bromine atom at the 7th position and a methyl group at the 3rd position of the isoquinoline ring, enhances its reactivity and interaction with biological macromolecules. This article reviews the biological activity of 7-Br-3-Me-THIQ, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The biological activity of 7-Br-3-Me-THIQ is primarily attributed to its interactions with various molecular targets in biological systems. Key mechanisms include:

- Enzymatic Interactions : The compound has been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine synthesis. Its structural features facilitate binding to the active site of PNMT, leading to significant inhibition .

- Receptor Modulation : 7-Br-3-Me-THIQ may interact with neurotransmitter receptors, particularly dopamine receptors. This interaction can modulate neurotransmitter release and influence neurological pathways, suggesting potential applications in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Comparative Analysis with Similar Compounds

7-Br-3-Me-THIQ's unique structural characteristics distinguish it from other THIQ derivatives. A comparison with related compounds reveals significant differences in biological activity and binding affinity:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 7-Bromo-1,2,3,4-tetrahydroisoquinoline | Bromine at position 7 | Potential anti-cancer activity |

| 3-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at position 3 | Antidepressant properties |

| 7-Bromo-3-fluoromethyl-THIQ | Fluoromethyl group at position 3 | Selective inhibition of PNMT |

The presence of both bromine and methyl groups in 7-Br-3-Me-THIQ enhances its lipophilicity and binding affinity compared to other analogs.

Case Studies and Research Findings

Recent studies have focused on the neuroprotective effects of 7-Br-3-Me-THIQ. For instance:

- Neurodegenerative Disease Models : In animal models of Parkinson's disease, 7-Br-3-Me-THIQ demonstrated significant neuroprotective effects by reducing oxidative stress and modulating dopaminergic signaling pathways. These findings suggest its potential as a therapeutic agent in neurodegenerative disorders .

- Pharmacological Profiling : A pharmacological study assessed the compound's efficacy in inhibiting PNMT activity. Results indicated that 7-Br-3-Me-THIQ was a potent inhibitor with a Ki value significantly lower than that of other THIQ derivatives, confirming its potential for further development as a drug candidate for conditions related to catecholamine dysregulation .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via bromination of 3-methyl-1,2,3,4-tetrahydroisoquinoline. Bromine (Br₂) in acetic acid or dichloromethane at 0–25°C achieves regioselective bromination at the 7-position. Stoichiometric control (1:1 molar ratio) minimizes di-brominated byproducts. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields ~65–75% purity. Reaction temperature and solvent polarity critically impact regioselectivity and side-product formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assignments rely on coupling patterns and integration. The aromatic proton at C7 (δ ~7.2 ppm) shows a singlet due to bromine’s deshielding effect. Methyl groups (C3-CH₃) appear as singlets at δ ~2.4 ppm .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks at m/z 228 [M+H]⁺. Fragmentation patterns include loss of Br (Δ m/z 80) and methyl groups .

- X-ray Crystallography : Resolves spatial conformation, particularly the chair-like tetrahydroisoquinoline ring and Br-C7 bond geometry .

Q. How does the bromine substituent affect the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing bromine at C7 activates the ring for SNAr reactions. For example, in Suzuki-Miyaura coupling, Pd(PPh₃)₄ catalyzes cross-coupling with aryl boronic acids at 80°C in DMF/H₂O. Kinetic studies show higher reactivity compared to non-brominated analogs (rate constant k ≈ 1.2 × 10⁻³ s⁻¹) .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination be addressed to avoid di-brominated byproducts?

- Methodological Answer : Computational DFT studies (B3LYP/6-31G*) predict activation barriers for bromination at C7 vs. C5. Experimentally, using substoichiometric Br₂ (0.9 equiv) in dichloromethane at –10°C suppresses di-bromination. Monitoring via TLC (Rf = 0.4 in 7:3 hexane/EtOAc) ensures reaction termination at mono-bromination .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antimicrobial assays) arise from solvent polarity (DMSO vs. ethanol) and assay protocols. Standardization using:

- Fixed solvent : 5% DMSO in PBS.

- Control normalization : Percent inhibition relative to ciprofloxacin (antibacterial) or doxorubicin (anticancer).

- Meta-analysis of dose-response curves (Hill slopes >1.5 suggest cooperative binding) reduces variability .

Q. How does the compound’s stability vary under acidic vs. basic conditions, and what degradants form?

- Methodological Answer :

- Acidic Conditions (pH <3) : Protonation at N1 leads to ring-opening, forming 3-methyl-7-bromo-1,2-dihydroisoquinoline (detected via LC-MS, m/z 210).

- Basic Conditions (pH >10) : Base-induced elimination generates 7-bromo-3-methylisoquinoline (confirmed by ¹H NMR loss of CH₂ peaks). Stability studies (40°C/75% RH) show 90% retention after 30 days at pH 7.4 .

Q. What in silico models predict the compound’s interaction with neurological targets (e.g., σ receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina) using σ1 receptor crystal structures (PDB: 5HK1) identifies key interactions:

- Br-C7 forms halogen bonds with Tyr103 (ΔG ≈ –9.2 kcal/mol).

- Methyl-C3 enhances hydrophobic packing with Leu105 and Val106. MD simulations (100 ns) validate binding mode stability (RMSD <2.0 Å) .

Key Research Gaps Identified

- Mechanistic Studies : Limited data on radical-mediated bromination pathways.

- In Vivo Pharmacokinetics : No published ADMET profiles for CNS penetration or metabolite identification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.